Benzophenone dimethyl ketal

Pressure-sensitive adhesives Acrylate photopolymerization Adhesion properties

For formulators experiencing cohesive adhesion failure when substituting Type I photoinitiators in acrylic pressure-sensitive adhesives, BDK (Benzophenone dimethyl ketal, CAS 2235-01-0) is the evidence-supported solution. • Quantifiably superior peel strength & tack in 2-EHA/AA PSA formulations vs. HCPK, HMPP, MBF, and BAPO-attributed to strong UV absorption near 350 nm and high acrylate monomer solubility. • Established industry reference standard with relative photoinitiator efficiency index of 1.0 for benchmarking new initiator candidates. • Balanced surface/through-cure, high thermal stability, and excellent hardness/gloss development in UV-curable coatings, graphic arts inks, and photopolymer plates. Note: Contraindicated for biomedical/cell-encapsulation applications due to documented cytotoxicity (cell viability ≤60%). For biomedical procurement, request I2959 or I184 alternatives.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 2235-01-0
Cat. No. B1265805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone dimethyl ketal
CAS2235-01-0
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CC=C1)(C2=CC=CC=C2)OC
InChIInChI=1S/C15H16O2/c1-16-15(17-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
InChIKeyNYRVXYOKUZSUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone Dimethyl Ketal Overview


Benzophenone dimethyl ketal (CAS 2235-01-0), also known as benzil dimethyl ketal (BDK) and commercially marketed as Irgacure® 651, is a Type I free-radical photoinitiator of the α-cleavage class . It is a white to light yellow crystalline solid with a molecular weight of 228.29 g/mol and melting point of 104-108°C . Upon exposure to ultraviolet light, the compound undergoes homolytic α-cleavage to generate highly reactive methyl radicals and benzoyl radicals, which initiate rapid polymerization of acrylate and methacrylate monomers in coatings, inks, adhesives, and photopolymer printing plates .

Benzophenone Dimethyl Ketal Substitution Effects


Although benzophenone dimethyl ketal shares the Type I photoinitiator classification with other benzoin ether derivatives and α-hydroxy ketones, substitution without reformulation introduces quantifiable performance divergences. Studies demonstrate that BDK exhibits statistically significant superiority in adhesion properties within acrylic pressure-sensitive adhesive (PSA) formulations compared to α-hydroxy alkyl phenones such as HCPK and HMPP, attributable to its strong UV absorption profile near 350 nm and higher monomer mixture solubility [1]. Conversely, in cell-encapsulating hydrogel applications, BDK displays markedly higher cytotoxicity than I2959 or I184, rendering it unsuitable for biomedical use despite its crosslinking efficiency [2]. The benzophenone dimethyl ketal designation specifically refers to the dimethyl ketal derivative of benzophenone (CAS 2235-01-0), which differs from the closely related benzil dimethyl ketal (BDK, CAS 24650-42-8, Irgacure® 651). The evidence below quantifies these application-specific differentiation points.

Benzophenone Dimethyl Ketal Comparative Performance Data


Acrylate PSA Adhesion vs. HCPK and HMPP

In a comparative study of five photoinitiators used to prepare solvent-free acrylic pressure-sensitive adhesives (PSA) from 2-ethylhexyl acrylate (2-EHA) and acrylic acid (AA), BDK (Irgacure® 651) demonstrated the best overall adhesion properties among all photoinitiators tested [1]. The study attributed this performance to BDK's strong absorption in the 350 nm wavelength region and good solubility in the monomer mixture. In contrast, α-hydroxy alkyl phenones HCPK (Irgacure® 184) and HMPP (Darocur® 1173) exhibited weak absorption at longer wavelengths and poor adhesion properties due to intramolecular hydrogen bonding between the α-hydroxy substituent and carbonyl group [1].

Pressure-sensitive adhesives Acrylate photopolymerization Adhesion properties

Photoinitiator Efficiency Benchmark Standard

A fluorescence probe technique (FPT) study established Irgacure® 651 (BDK) as the reference standard for measuring relative photoinitiator efficiencies in triethylene glycol diacrylate photopolymerization [1]. The study assigned Irgacure 651 a relative efficiency value of 1.0 (baseline). Efficiencies of acetophenone derivatives ranged from 0.5 to 0.9, and phenylglyoxylate initiators demonstrated efficiencies of 0.6 to 0.7 relative to the Irgacure 651 standard [1]. This establishes BDK as the industry benchmark against which other Type I photoinitiators are calibrated for reactivity comparisons.

Photopolymerization Fluorescence probe technique Initiator efficiency

Cell Viability vs. I2959 and I184

In a comparative study of three Irgacure® photoinitiators for photopolymerization of cell-encapsulating PEG-based hydrogels, I651 (BDK) demonstrated markedly lower cytocompatibility than I2959 and I184 [1]. The study evaluated encapsulated cell viability following UV irradiation (365 nm, 20 mW/cm², up to 5 minutes) and found that only I2959 and I184 were suitable for achieving both high cell viability and efficient crosslinking. I651 was identified as unsuitable for cell-encapsulating hydrogel applications due to elevated cytotoxicity associated with its radical generation profile [1]. Quantitative analysis showed I651-treated hydrogel cell viability was approximately 60% or lower under comparable conditions, while I2959 and I184 maintained viability above 80-90% [1].

Tissue engineering Cytocompatibility Hydrogel photopolymerization

Dark Storage Stability vs. Benzoin Ethers

Technical datasheet comparisons of benzoin ether photoinitiators indicate that BDK provides higher photoinitiation efficiency and excellent dark storage stability relative to other benzoin ether class members . Commercial BDK formulations demonstrate a shelf life of 12 months when stored in original sealed containers at ambient temperature under dry conditions . The compound exhibits high thermal stability, contributing to excellent formulation stability in UV-curable systems containing unsaturated polyesters and acrylate monomers/oligomers . One comparative datasheet indicates that BDK provides higher photoinitiation efficiency and superior dark storage stability when compared with other benzoin ether photosensitizers at typical usage rates of 2-5% .

Formulation stability Shelf life Dark storage

Benzophenone Dimethyl Ketal Application Scenarios


UV-Curable Acrylate PSAs

For industrial manufacturing of solvent-free acrylic pressure-sensitive adhesives where maximizing tack and peel strength is the primary performance criterion, BDK is the evidence-supported photoinitiator of choice. Comparative head-to-head testing against HCPK, HMPP, MBF, and BAPO demonstrates that BDK yields the best overall adhesion properties in 2-EHA/AA acrylic PSA formulations [1]. This performance advantage is attributed to BDK's strong UV absorption profile near 350 nm and superior solubility in acrylate monomer mixtures, which ensures uniform initiation and avoids the cohesive failure modes observed with alternatives like BAPO [1].

Novel Photoinitiator Benchmarking

BDK (as Irgacure® 651) serves as the established industry reference standard for measuring relative photoinitiator efficiencies [1]. In research settings developing or evaluating new photoinitiator compounds, BDK provides a reliable, well-characterized baseline against which the efficiency of candidate initiators can be quantitatively compared. Studies using fluorescence probe techniques have assigned BDK a relative efficiency value of 1.0, enabling direct comparison with acetophenone derivatives (0.5-0.9 relative efficiency) and phenylglyoxylate initiators (0.6-0.7 relative efficiency) [1].

General-Purpose UV-Curable Applications

BDK is indicated for UV-curable industrial coatings, screen printing inks, lithographic and flexographic printing inks, wood coatings, and photopolymer printing plates where high reactivity and good through-cure are required and cytocompatibility is not a concern [1]. Its balanced surface and through-cure characteristics, combined with good hardness and gloss development in cured films, make it suitable for graphic arts and electronics applications. The compound's high thermal stability contributes to formulation stability in unsaturated polyester and acrylate-based systems [1].

Cell-Encapsulating Hydrogels (Exclusion)

BDK is specifically contraindicated for tissue engineering and cell-encapsulating hydrogel applications. Direct comparative studies demonstrate that I651 (BDK) exhibits substantially higher cytotoxicity than alternative photoinitiators I2959 and I184, with encapsulated cell viability of approximately ≤60% compared to >80-90% for the alternatives under identical UV irradiation conditions (365 nm, 20 mW/cm², 5 minutes) [1]. For biomedical procurement where cytocompatibility is required, I2959 or I184 should be selected instead, based on this evidence [1].

Technical Documentation Hub

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